Product packaging for Mal-PEG2-Val-Cit-PABA-PNP(Cat. No.:)

Mal-PEG2-Val-Cit-PABA-PNP

Cat. No.: B12432316
M. Wt: 755.7 g/mol
InChI Key: VZRMIJHOKYFMIG-WNJJXGMVSA-N
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Description

Evolution of Bioconjugation Strategies in Targeted Therapeutics

The concept of targeted therapy dates back to the early 20th century with Paul Ehrlich's "magic bullet" hypothesis. susupport.com However, the practical realization of this concept has been a gradual process, marked by significant advancements in antibody engineering and chemical ligation techniques. acs.orgmdpi.com Early bioconjugation methods often resulted in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and suboptimal stability. mdpi.com

Recent innovations have focused on achieving greater precision and control over the conjugation process. clinicallab.com Techniques like site-specific conjugation have emerged to produce more homogeneous and well-defined ADCs. mdpi.com These advanced strategies, including enzyme-mediated and bioorthogonal chemistries, allow for the attachment of payloads to specific sites on the antibody, leading to improved pharmacokinetic properties and a wider therapeutic window. numberanalytics.com The evolution from first to second and third-generation ADCs reflects a continuous refinement of each component, including the antibody, the cytotoxic payload, and, crucially, the linker. mdpi.com

The journey of bioconjugation has moved from simple chemical couplings to highly engineered systems. Modern strategies focus on creating multifunctional platforms that can not only deliver a therapeutic payload but also incorporate imaging agents for diagnostics, a field known as theranostics. numberanalytics.com This progress underscores the growing sophistication of bioconjugation and its central role in the development of next-generation targeted therapies. pharmaceutical-technology.com

Significance of Cleavable Linkers in Controlled Payload Release

Linkers in ADCs can be broadly categorized as cleavable or non-cleavable. nih.govaxispharm.com While non-cleavable linkers offer greater plasma stability, they rely on the complete degradation of the antibody within the target cell to release the payload, which can sometimes result in reduced efficacy. axispharm.combiochempeg.com Cleavable linkers, in contrast, are designed to be stable in systemic circulation but are selectively broken down within the tumor microenvironment or inside the target cell, leading to a controlled and efficient release of the cytotoxic drug. nih.govaxispharm.combiochempeg.com

The success of cleavable linkers lies in their ability to exploit the physiological differences between healthy and cancerous tissues. biochempeg.comaxispharm.com These differences include lower pH in the tumor microenvironment and within cellular compartments like endosomes and lysosomes, a more reducing intracellular environment, and the overexpression of specific enzymes in tumor cells. nih.govaxispharm.comaxispharm.com By designing linkers that are sensitive to these triggers, researchers can ensure that the potent drug is unleashed precisely where it is needed most, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. nih.govaxispharm.com The majority of ADCs currently in clinical development utilize cleavable linkers, highlighting their importance in modern targeted therapeutics. rsc.orgcam.ac.uk

Overview of Protease-Responsive Self-Immolative Linker Technologies

Among the various types of cleavable linkers, protease-responsive linkers have gained significant traction due to their high specificity and efficiency. axispharm.comnih.gov These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. axispharm.comiris-biotech.de This enzymatic cleavage initiates the release of the payload.

A key innovation in this area is the concept of self-immolative linkers. otago.ac.nzrsc.org These are sophisticated chemical constructs that, once the trigger (in this case, protease cleavage) is activated, undergo a spontaneous, intramolecular cascade reaction to release the unmodified drug. otago.ac.nzrsc.orgsigutlabs.com This process is often based on 1,4- or 1,6-elimination reactions or intramolecular cyclization. otago.ac.nzsigutlabs.com The self-immolative mechanism ensures a clean and efficient release of the active payload in its native form, which is crucial for its cytotoxic activity. sigutlabs.comacs.org

The p-aminobenzyl carbamate (B1207046) (PABC) spacer is a well-known example of a self-immolative unit. nih.govsigutlabs.com Following the enzymatic cleavage of the adjacent peptide, the PABC moiety undergoes a 1,6-elimination, leading to the release of the drug. nih.gov This technology has been successfully incorporated into several FDA-approved ADCs, demonstrating its clinical utility. sigutlabs.com

Rationale for Investigating Mal-PEG2-Val-Cit-PABA-PNP in Contemporary Research

The chemical compound this compound represents a highly advanced and modular linker system that integrates several key technologies in bioconjugation. medchemexpress.comglpbio.comtargetmol.com Its investigation is driven by the continuous need to optimize the performance of ADCs and other targeted drug delivery systems. glpbio.com This linker is designed to be cleavable and is used in the synthesis of antibody-drug conjugates. medchemexpress.comtargetmol.commybiosource.com

Mal (Maleimide): This group provides a reactive handle for conjugation to antibodies or other targeting molecules, typically by reacting with thiol groups on cysteine residues. glpbio.com

PEG2 (Polyethylene Glycol, 2 units): The inclusion of a short PEG spacer enhances the solubility and stability of the resulting conjugate. glpbio.com

Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a substrate for cathepsin B, a protease overexpressed in many tumor cells, allowing for tumor-specific cleavage. iris-biotech.de

PABA (p-aminobenzyl alcohol): This is a self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, facilitates the release of the attached payload. nih.gov

PNP (p-nitrophenyl): The p-nitrophenyl group acts as a leaving group during the conjugation of the payload to the linker system. glpbio.com

By combining these elements, the this compound linker aims to provide a stable, soluble, and highly specific drug delivery platform.

Historical Development of Val-Cit-PABA Linkers

The development of the valine-citrulline (Val-Cit) dipeptide as a cleavable motif was a significant breakthrough in ADC technology. axispharm.com Early peptide linkers, such as tetrapeptides, sometimes suffered from slow drug release or aggregation issues. iris-biotech.de The investigation of dipeptide linkers led to the discovery that Val-Cit is an excellent substrate for cathepsin B, an enzyme abundant in the lysosomes of tumor cells. iris-biotech.de

The combination of the Val-Cit dipeptide with a self-immolative PABA spacer created a highly effective system for intracellular drug release. nih.gov This linker design ensures that the ADC remains stable in the bloodstream, but upon internalization into a cancer cell and trafficking to the lysosome, cathepsin B cleaves the linker, initiating the self-immolation of the PABA spacer and the subsequent release of the potent cytotoxic drug. nih.gov This technology has been instrumental in the success of several clinically approved ADCs, such as brentuximab vedotin (Adcetris®). sigutlabs.com However, research has also revealed some limitations, such as potential premature cleavage by certain plasma enzymes, leading to ongoing efforts to refine and improve upon this foundational design. acs.org

Current Landscape of Polyethylene (B3416737) Glycol (PEG) Integration in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer that has become a cornerstone of modern drug delivery. crimsonpublishers.comtandfonline.com The process of attaching PEG chains to a molecule, known as PEGylation, offers numerous advantages, including:

Increased Hydrophilicity and Solubility: PEGylation can improve the solubility of hydrophobic drugs and linkers, preventing aggregation and facilitating formulation. tandfonline.comamericanpharmaceuticalreview.com

Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the conjugate, PEGylation can reduce renal clearance, leading to a longer residence time in the body. tandfonline.commdpi.com

Reduced Immunogenicity: The PEG chain can shield the therapeutic protein or payload from the immune system, reducing the risk of an immune response. crimsonpublishers.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H41N7O13 B12432316 Mal-PEG2-Val-Cit-PABA-PNP

Properties

Molecular Formula

C34H41N7O13

Molecular Weight

755.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1

InChI Key

VZRMIJHOKYFMIG-WNJJXGMVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Mal Peg2 Val Cit Paba Pnp

Retrosynthetic Analysis and Design Considerations for Multi-Component Linkers

A retrosynthetic analysis of Mal-PEG2-Val-Cit-PABA-PNP reveals a logical disconnection strategy that breaks the molecule down into its key building blocks. The primary disconnections are at the amide bonds of the dipeptide and the carbamate (B1207046) linkage to the PABA spacer. This approach allows for the parallel synthesis of the maleimide-PEG portion, the Val-Cit dipeptide, the PABA spacer, and the PNP carbonate.

Several design considerations are paramount in the synthesis of such linkers. The choice of protecting groups for the amino acids is critical to prevent side reactions and ensure the correct peptide sequence. mdpi.com The solubility of the intermediates can be challenging, particularly with the hydrophobic dipeptide and PABA moieties; the incorporation of the PEG spacer helps to mitigate this issue. Furthermore, the reaction conditions for each coupling and deprotection step must be carefully optimized to maximize yield and purity while minimizing racemization of the chiral amino acids. nih.gov

The modular design of the synthesis allows for the introduction of variations in each component to fine-tune the linker's properties. For instance, the length of the PEG chain can be altered to modulate the ADC's pharmacokinetic profile, and different dipeptide sequences can be employed to target other proteases. researchgate.net

Synthesis of Maleimide-Polyethylene Glycol (PEG) Derivatives for Bioconjugation

The maleimide (B117702) group serves as a reactive handle for conjugation to cysteine residues on antibodies. researchgate.net The synthesis of maleimide-PEG derivatives typically begins with a PEG diol, which is mono-functionalized to introduce a reactive group at one end while the other end is protected. This can be achieved through various methods, including Williamson ether synthesis or by using a large excess of the PEG starting material.

One common approach involves the reaction of a mono-protected PEG with maleic anhydride, followed by cyclization to form the maleimide ring. researchgate.net Alternatively, a bifunctional PEG can be reacted with a maleimide-containing molecule that also possesses a complementary reactive group. The reaction conditions must be carefully controlled to prevent polymerization of the PEG and to ensure high yields of the desired mono-functionalized product.

The inclusion of a PEG spacer in ADC linkers offers several advantages. It can enhance the aqueous solubility of the ADC, prevent aggregation, and improve its pharmacokinetic properties by increasing the hydrodynamic radius. google.com The length of the PEG chain can be precisely controlled to optimize these effects.

Solid-Phase and Solution-Phase Synthesis of the Val-Cit Dipeptide Moiety

The Val-Cit dipeptide is a critical component of the linker, as it is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.de This enzymatic cleavage triggers the release of the cytotoxic payload within the target cell, thereby minimizing systemic toxicity. The synthesis of this dipeptide can be accomplished using either solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers several advantages, including the use of excess reagents to drive reactions to completion and simplified purification procedures. peptide.com The synthesis begins with the attachment of the C-terminal amino acid, citrulline, to a solid support resin. nih.gov The protecting group on the α-amino group of citrulline is then removed, and the next amino acid, valine, is coupled to it. peptide.com This cycle of deprotection and coupling is repeated until the desired dipeptide is assembled. Finally, the dipeptide is cleaved from the resin. peptide.com A high-yielding and facile SPPS strategy for the Val-Cit linker has been developed to avoid extensive protecting group manipulation and laborious chromatography. nih.gov

Synthesis MethodAdvantagesDisadvantages
Solid-Phase Excess reagents can be used; simplified purification. peptide.comCan be less scalable for large quantities.
Solution-Phase More scalable for large-scale production. springernature.comRequires purification after each step.

Integration of the p-Aminobenzyl Alcohol (PABA) Self-Immolative Spacer into the Linker Construct

The p-aminobenzyl alcohol (PABA) moiety acts as a self-immolative spacer. sigutlabs.com Once the Val-Cit dipeptide is cleaved by cathepsin B, the resulting free amine on the PABA group triggers a 1,6-elimination reaction, leading to the release of the attached payload. nih.gov This self-immolative mechanism ensures that the payload is released in its active form. sigutlabs.com

The integration of the PABA spacer is typically achieved by coupling the pre-synthesized Val-Cit dipeptide to p-aminobenzyl alcohol. This can be done using standard peptide coupling reagents. It is crucial to protect the hydroxyl group of the PABA moiety during the coupling reaction to prevent side reactions. This protecting group is then removed in a subsequent step to allow for the attachment of the payload. The spacer has been shown to have high plasma stability. nih.gov

Derivatization with p-Nitrophenol (PNP) for Functionalization

The final step in the synthesis of the linker is the derivatization of the PABA hydroxyl group with p-nitrophenol (PNP). This is typically achieved by reacting the hydroxyl group with p-nitrophenyl chloroformate. The PNP group is a good leaving group, and its incorporation creates an activated carbonate that can readily react with nucleophiles, such as the amine or hydroxyl groups on a cytotoxic payload, to form a stable carbamate or carbonate linkage, respectively. unisi.it

This functionalization step provides a versatile method for attaching a wide variety of payloads to the linker. The reaction is generally high-yielding and proceeds under mild conditions.

Strategic Modifications and Analog Design for Tuned Functionality

The modular nature of the this compound linker allows for strategic modifications to be made to each of its components to fine-tune its functionality. These modifications are aimed at improving the stability, solubility, and efficacy of the resulting ADC.

Modifications to the PEG Spacer: The length and branching of the PEG spacer can be altered to optimize the ADC's pharmacokinetic properties and reduce aggregation. researchgate.net Introducing hydrophilic pendant side chains within the linker framework is an innovative approach to shield against the hydrophobicity of the payload. researchgate.net

Modifications to the Dipeptide Sequence: While Val-Cit is a commonly used dipeptide sequence, other sequences can be incorporated to target different proteases or to alter the cleavage kinetics. researchgate.net This can be a valuable strategy for developing ADCs with different release profiles. An exolinker approach, which repositions the cleavable peptide, has been shown to improve ADC in vivo profiles. acs.org

Modifications to the Self-Immolative Spacer: Researchers have explored alternatives to the PABA spacer to modulate the release kinetics of the payload. These include other self-immolative systems based on 1,6-elimination or cyclization-driven mechanisms. sigutlabs.com

Modifications to the Conjugation Moiety: While maleimide is a popular choice for cysteine-specific conjugation, other reactive groups can be used to target different amino acid residues on the antibody, allowing for site-specific conjugation and the generation of more homogeneous ADCs. researchgate.net

ComponentModification StrategyDesired Outcome
PEG Spacer Varying length and branching. researchgate.netOptimized pharmacokinetics, reduced aggregation.
Dipeptide Altering the amino acid sequence. researchgate.netTargeting different proteases, modified cleavage rates. acs.org
Self-Immolative Spacer Exploring alternative spacer chemistries. sigutlabs.comModulated payload release kinetics. chemrxiv.org
Conjugation Moiety Using different reactive groups. researchgate.netSite-specific conjugation, increased homogeneity.

Mechanistic Elucidation of Mal Peg2 Val Cit Paba Pnp Cleavage and Associated Release Dynamics

Enzymatic Recognition and Proteolytic Cleavage of the Val-Cit Dipeptide

The lynchpin of the linker's targeted release strategy is the valine-citrulline (Val-Cit) dipeptide. This specific amino acid sequence is engineered to be a substrate for lysosomal proteases, which are highly expressed in tumor cells. mdpi.com The cleavage of the amide bond between citrulline and the p-aminobenzyl alcohol (PABA) spacer is the initiating event for the entire release cascade. tcichemicals.comiris-biotech.de

The Val-Cit dipeptide is a well-established substrate for lysosomal cysteine proteases, particularly Cathepsin B. This enzyme, which is often overexpressed both inside and outside tumor cells, recognizes and efficiently hydrolyzes the peptide bond at the C-terminus of the citrulline residue. nih.gov The Val-Cit motif was identified as a superior substrate due to its high stability in serum combined with efficient enzymatic cleavage upon reaching the target lysosome.

While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, studies have shown that the linker exhibits broader sensitivity to other cathepsins, including Cathepsin K and Cathepsin L. acrobiosystems.com This broad susceptibility, however, can be a double-edged sword, as cleavage by other cathepsins in non-target tissues could lead to off-target toxicity. acrobiosystems.com The specificity of these proteases is crucial; for instance, replacing the polar citrulline with a nonpolar amino acid like alanine can alter the cleavage profile and stability. nih.govpreprints.org

Table 1: Comparative Protease Specificity for Val-Cit Linker

Protease Relative Cleavage Efficiency Cellular Location Role in Cleavage
Cathepsin B High Lysosomes (highly expressed in tumors) Primary targeted enzyme for payload release. preprints.org
Cathepsin L Moderate Lysosomes Contributes to linker cleavage, but less specific than Cathepsin B.
Cathepsin S Low to Moderate Lysosomes, Antigen-Presenting Cells May contribute to cleavage, but less studied in this context.

| Cathepsin K | Moderate | Lysosomes (predominantly in osteoclasts) | Can cleave the linker, potentially leading to off-target effects. acrobiosystems.com |

Studies comparing different dipeptide linkers have consistently shown that Val-Cit offers a favorable balance between plasma stability and cleavage rate. For example, in a direct comparison, the Val-Ala linker was found to be cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker. iris-biotech.de Conversely, linkers like Phe-Lys are cleaved much more rapidly but exhibit lower plasma stability. iris-biotech.de The presence of a polar or basic amino acid, like citrulline, at the P1 position is favored for efficient protease-mediated hydrolysis. nih.gov The process of proteolysis is complex, involving not just the chemical hydrolysis step but also a "demasking" step where the enzyme gains access to the cleavage site within the protein or conjugate structure. mdpi.com

Table 2: Relative Hydrolysis Rates of Dipeptide Linkers by Cathepsin B

Dipeptide Sequence Relative Rate of Hydrolysis Reported Half-life (in Doxorubicin (B1662922) conjugate)
Val-Cit 100% 240 min iris-biotech.de
Val-Ala ~50% iris-biotech.de Not specified
Phe-Lys >1000% 8 min iris-biotech.de

| Val-Asp | Significantly Reduced nih.gov | Not specified |

Mechanism of p-Aminobenzyl Alcohol (PABA) Self-Immolation

Following the enzymatic cleavage of the Val-Cit dipeptide, a free amine is exposed on the PABA spacer. This event triggers a spontaneous, irreversible chemical cascade known as self-immolation, which proceeds without further enzymatic assistance. preprints.orgchemrxiv.org This spacer is critical as it connects the enzymatic cleavage event to the final payload release. preprints.org

The newly formed aniline-type amine on the PABA moiety initiates a 1,6-elimination reaction. iris-biotech.deresearchgate.net The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, causing a cascade of electron rearrangement. otago.ac.nz This electron flow results in the cleavage of the bond at the benzylic position, leading to the formation of an unstable quinone methide intermediate and the release of the terminal portion of the linker. nih.gov

In the case of Mal-PEG2-Val-Cit-PABA-PNP, the group attached at the benzylic position is a carbonate linked to p-nitrophenol. The 1,6-elimination liberates this entire carbonate structure. The resulting p-aminobenzyl carbamate (B1207046) is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and the free p-nitrophenol. iris-biotech.denih.gov This traceless fragmentation ensures that no part of the spacer remains attached to the released molecule. iris-biotech.de

The efficiency and rate of the 1,6-elimination cascade are governed by several key factors. The electronic properties of the aromatic ring and the nature of the leaving group are paramount.

Electronic Effects : Substituents on the PABA ring can significantly impact the rate of elimination. Electron-donating groups can accelerate the cascade, while electron-withdrawing groups can hinder it. The position of substituents is also critical; for instance, a meta-substituent relative to the amine would disrupt the electronic cascade and prevent efficient self-immolation. nih.gov

Leaving Group Ability : The self-immolative process is thermodynamically driven and relies on the departure of a good leaving group. researchgate.net For PABA-based systems, the pKa of the leaving group's conjugate acid should ideally be less than or equal to 9.0 for the elimination to proceed efficiently. nih.gov Phenols are generally good leaving groups in this context. nih.gov

Steric Hindrance : Steric bulk near the reaction centers can impede the necessary conformational changes for the electronic cascade, potentially slowing down or inhibiting the self-immolation process. nih.gov

Release Kinetics of the p-Nitrophenol (PNP) Leaving Group

The final step in the cleavage sequence is the liberation of p-nitrophenol (PNP). The PNP is part of a carbonate structure, which acts as a highly activated leaving group. broadpharm.com The release of the PNP-carbonate from the PABA spacer is dictated by the kinetics of the 1,6-elimination cascade. Once the unstable intermediate is formed, the subsequent decarboxylation and release of PNP are typically very rapid.

Stability Profiling of the Intact Linker System in Biological Milieu (e.g., plasma, serum)

The stability of the this compound linker system, particularly once conjugated to an antibody to form an antibody-drug conjugate (ADC), is a critical determinant of its therapeutic index. The ideal linker must remain intact in systemic circulation to prevent premature release of a cytotoxic payload, which could lead to off-target toxicity and reduced efficacy. The Val-Cit-PABA portion of the linker is generally characterized by good stability in human plasma mdpi.comcreative-biolabs.com. However, studies have revealed that Val-Cit linkers can exhibit instability in mouse plasma due to susceptibility to an extracellular carboxylesterase, an issue that is not observed in higher species like primates or humans researchgate.netacs.orgnih.gov. The primary source of non-enzymatic instability in the broader linker system arises from the maleimide (B117702) group's conjugation chemistry.

The principal non-enzymatic degradation pathway for ADCs utilizing maleimide-based linkers involves the chemistry of the thioether bond formed between the maleimide group and a cysteine residue on the antibody. This bond creates a thiosuccinimide linkage, which is susceptible to a reversible retro-Michael reaction ucl.ac.uknih.govnih.gov. This reaction can lead to the deconjugation of the linker-payload from the antibody, freeing the maleimide conjugate to potentially bind to other circulating thiols, such as human serum albumin, which can cause off-target toxicities and reduce the concentration of the ADC at the intended tumor site ucl.ac.uk.

To counteract this instability, a competing and highly significant reaction is the hydrolysis of the thiosuccinimide ring itself researchgate.net. This hydrolysis opens the succinimide ring to form a stable maleamic acid derivative that is no longer susceptible to the retro-Michael elimination reaction ucl.ac.ukacs.orgnih.gov. This ring-opening is effectively a stabilization mechanism rather than a degradation pathway in the context of maintaining payload attachment. Consequently, significant research has focused on developing "self-stabilizing" or "next-generation" maleimides that are engineered to promote this hydrolysis reaction post-conjugation, thereby ensuring the long-term stability of the ADC in circulation researchgate.netacs.org.

Research comparing traditional N-alkyl maleimides with modified N-aryl maleimides demonstrates the impact of maleimide structure on conjugate stability. N-aryl maleimides have been shown to accelerate the stabilizing hydrolysis reaction, leading to significantly less deconjugation over time.

Comparative Stability of Maleimide-Cysteine Conjugates in Serum (37°C over 7 days)
Maleimide TypeDeconjugation Percentage (%)Reference
Traditional N-Alkyl Maleimides35 - 67 nih.gov
N-Aryl Maleimides< 20 nih.gov

The stability of the linker components, particularly the maleimide-cysteine conjugate, is influenced by pH. The crucial, stabilizing hydrolysis of the thiosuccinimide ring is notably pH-dependent. The rate of this reaction is significantly accelerated at slightly alkaline pH levels, while it proceeds much more slowly at neutral physiological pH ucl.ac.uk. This characteristic is often leveraged during the manufacturing process of ADCs, where a brief incubation at a mildly basic pH (e.g., 8.0-9.0) can be used to drive the hydrolysis to completion and ensure a stable final product before its introduction into the neutral pH environment of the bloodstream acs.orgkinampark.com.

In contrast to specifically engineered pH-sensitive linkers like hydrazones, which are designed to cleave in the acidic environment of endosomes and lysosomes, the core components of the Val-Cit-PABA system (peptide and carbamate bonds) are relatively stable across the physiological pH range encountered in the bloodstream (pH 7.4) and the tumor microenvironment mdpi.comnih.govnih.gov. The primary pH-dependent stability concern for this intact linker system is therefore centered on the kinetics of the succinimide ring-opening reaction.

Effect of pH on Thiosuccinimide Ring Hydrolysis (at 37°C)
ConditionExtent of HydrolysisTimeReference
Borate Buffered Saline (pH 9.2)Complete14 hours ucl.ac.uk
Phosphate Buffered Saline (pH 7.4)~30%16 hours ucl.ac.uk
Slightly Elevated pH (pH 8.0)Complete3.5 hours acs.org

Applications and Functional Utility in Advanced Bioconjugate Design

Role as a Cleavable Linker in Antibody-Drug Conjugate (ADC) Frameworks

In the architecture of Antibody-Drug Conjugates (ADCs), the linker plays a critical role by connecting a potent cytotoxic drug to a monoclonal antibody (mAb). fujifilm.com Mal-PEG2-Val-Cit-PABA-PNP is designed as a cleavable linker, intended to remain stable in the bloodstream and release its cytotoxic payload only after internalization into target cancer cells. nih.govcam.ac.uk This targeted release mechanism is crucial for maximizing the therapeutic efficacy against tumor cells while minimizing off-target toxicity to healthy tissues.

The table below outlines the function of each component within the this compound linker when used in an ADC context.

ComponentChemical NameFunction in ADC Framework
Mal Maleimide (B117702)Enables covalent attachment to the antibody via thiol groups (-SH) of cysteine residues.
PEG2 Polyethylene (B3416737) Glycol (di-ethylene glycol)Acts as a hydrophilic spacer, improving the solubility and pharmacokinetic properties of the ADC. glpbio.comaxispharm.com
Val-Cit Valine-CitrullineA dipeptide sequence that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. iris-biotech.deiris-biotech.de
PABA p-aminobenzyl alcoholA self-immolative spacer that, following Val-Cit cleavage, undergoes a 1,6-elimination reaction to release the attached drug in its unmodified, active form. tcichemicals.comcreativebiolabs.net
PNP p-nitrophenylA highly reactive leaving group that facilitates the efficient conjugation of the cytotoxic payload (drug) to the linker. glpbio.combroadpharm.com

The maleimide group is a key functional component that facilitates the site-specific attachment of the linker to the monoclonal antibody. This conjugation strategy relies on the Michael addition reaction, where the maleimide group reacts specifically with the thiol group of cysteine residues on the antibody to form a stable thioether bond. nih.gov This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), which helps to preserve the structural integrity and biological activity of the antibody.

To achieve site-specific conjugation and produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), cysteine residues are often introduced at specific sites on the antibody through protein engineering. Alternatively, the native interchain disulfide bonds of the antibody can be partially reduced using mild reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose reactive thiol groups for conjugation. nih.govbroadpharm.com By controlling the number of available cysteine residues, researchers can precisely control the number of drug-linker molecules attached to each antibody, leading to ADCs with improved pharmacokinetic properties and a better therapeutic index.

A critical feature of the this compound linker is its ability to facilitate the controlled, intracellular release of the cytotoxic payload. nih.gov After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. tcichemicals.com Inside the lysosome, the high concentration of the protease Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker. tcichemicals.comcd-bioparticles.net

This enzymatic cleavage is the initiating trigger for a cascade reaction that leads to the release of the drug. iris-biotech.de Once the Val-Cit dipeptide is cleaved, the exposed amino group of the PABA spacer initiates a spontaneous 1,6-elimination reaction. iris-biotech.decreativebiolabs.net This self-immolative process results in the release of the payload in its free, unmodified, and fully active form, along with the fragmentation of the PABA spacer into carbon dioxide and a benign byproduct. creativebiolabs.netiris-biotech.de This mechanism ensures that the highly potent cytotoxic drug is liberated specifically within the target cancer cell, thereby maximizing its cell-killing activity while minimizing systemic exposure and associated side effects.

Integration into Protease-Activated Prodrug Systems

The specific enzymatic cleavage mechanism of the Val-Cit dipeptide makes the this compound linker highly suitable for the design of protease-activated prodrug systems. nih.gov In this application, the linker is used to connect a therapeutic agent to a targeting moiety, creating an inactive prodrug that can be selectively activated at the site of disease where specific proteases are overexpressed.

The design of these prodrugs hinges on the selective cleavage of the Val-Cit linker by proteases like Cathepsin B, which are known to be upregulated in the tumor microenvironment and within cancer cells. tcichemicals.comnih.gov The linker is designed to be stable in the general circulation, preventing premature release of the active drug. nih.gov Upon reaching the target tissue, the elevated protease activity triggers the cleavage of the Val-Cit sequence, initiating the same self-immolative cascade of the PABA spacer described for ADCs. tcichemicals.comcd-bioparticles.net This enzyme-triggered release ensures that the therapeutic agent is activated preferentially at the intended site of action, enhancing its efficacy and reducing systemic toxicity.

The activation of the prodrug is highly dependent on the substrate specificity of the target enzyme. The valine-citrulline dipeptide has been extensively studied and validated as a highly effective substrate for Cathepsin B. iris-biotech.debroadpharm.com While Val-Cit is the most common sequence, research has shown that variations in the dipeptide sequence can modulate the cleavage rate and specificity. For example, linkers like Val-Ala have also been explored. iris-biotech.de However, Val-Cit generally exhibits a favorable balance of high stability in plasma and efficient cleavage by lysosomal proteases. iris-biotech.deiris-biotech.de This specificity is crucial for the successful design of prodrugs, as it ensures that the drug is released in response to the specific enzymatic signature of the target disease, a hallmark of precision medicine.

Utilization in Targeted Delivery of Reporter Molecules and Diagnostic Probes

Beyond therapeutic applications, the this compound linker can be adapted for the targeted delivery of diagnostic agents. nih.gov By replacing the cytotoxic payload with a reporter molecule, such as a fluorescent dye or an imaging agent, this system can be used to create highly specific diagnostic probes.

These probes can be conjugated to targeting moieties like antibodies to enable the visualization and tracking of specific cell populations or biological processes in vitro and in vivo. Upon binding to the target and internalization, the protease-mediated cleavage of the linker would release the reporter molecule, potentially leading to a detectable signal. This approach holds promise for applications in molecular imaging, disease diagnosis, and monitoring therapeutic response by allowing for the specific labeling and detection of cells or tissues characterized by high protease activity.

Adaptation in Polymer-Drug Conjugates and Nanocarrier Systems

The architectural and functional attributes of the this compound linker, while extensively utilized in antibody-drug conjugates (ADCs), also lend themselves to adaptation in other advanced drug delivery platforms, notably polymer-drug conjugates (PDCs) and various nanocarrier systems. The modular design of this linker allows for its integration into these systems to achieve controlled, site-specific drug release, leveraging similar enzymatic triggers as those exploited in ADCs.

The core of this adaptability lies in the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. nih.gov This enzymatic susceptibility is a key feature for achieving tumor-selective drug release, as cathepsin B is often upregulated in the lysosomal compartments of cancer cells. nih.gov The incorporation of hydrophilic polymer scaffolds, such as polyethylene glycol (PEG), polysarcosine, and cyclodextrins, is a strategy employed to address challenges like hydrophobicity-induced aggregation that can be associated with the Val-Cit linker platform. chemexpress.com

Nanocarrier systems, such as liposomes, micelles, and dendrimers, can also be functionalized with this compound-drug moieties. nih.govnih.gov In this scenario, the maleimide group can be used to attach the linker to the surface of the nanocarrier, which may be engineered to possess thiol groups. The PEG spacer plays a crucial dual role: it can act as a "stealth" layer, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time, and it also provides a flexible spacer between the nanocarrier surface and the drug, which can facilitate enzymatic access to the cleavable Val-Cit linker. nih.gov

The mechanism of drug release from these systems mirrors that in ADCs. Following cellular uptake, the nanocarrier or polymer-drug conjugate is trafficked to the lysosome. The acidic environment of the lysosome and the presence of cathepsin B lead to the cleavage of the Val-Cit dipeptide. This initiates the self-immolative cascade of the p-aminobenzylcarbamate (PABC) spacer, resulting in the release of the active drug payload inside the target cell. iris-biotech.de

Table 1: Functional Components of this compound in Polymer-Drug Conjugates and Nanocarriers

ComponentFunctionRelevance in PDCs and Nanocarriers
Maleimide (Mal) Thiol-reactive groupEnables covalent conjugation to polymer backbones or nanocarrier surfaces.
Polyethylene Glycol (PEG2) Hydrophilic spacerImproves solubility, reduces aggregation, and can provide a "stealth" effect to nanocarriers.
Valine-Citrulline (Val-Cit) Dipeptide linkerServes as a substrate for cathepsin B, enabling tumor-selective enzymatic cleavage.
p-Aminobenzylcarbamate (PABA) Self-immolative spacerFacilitates the efficient release of the unmodified active drug following cleavage of the Val-Cit linker.
p-Nitrophenyl (PNP) Leaving groupFacilitates the conjugation of the drug to the PABA spacer during synthesis.

Detailed Research Findings

While the direct application of the precise this compound compound in published literature is predominantly in the ADC field, extensive research on its core components in PDCs and nanocarriers provides a strong basis for its utility.

Studies on polymer-drug conjugates have demonstrated the successful use of cathepsin B-cleavable linkers to enhance the therapeutic efficacy of anticancer drugs. For instance, research has shown that the rate of drug release from conjugates can be modulated by the choice of the dipeptide sequence, with Val-Cit often exhibiting a favorable balance of stability in circulation and efficient cleavage within lysosomes.

In the realm of nanocarriers, the principle of using protease-cleavable linkers for triggered drug release is well-established. For example, liposomes have been designed to release their payload in response to tumor-associated proteases. The surface of these liposomes can be decorated with peptide-drug conjugates where the peptide sequence is a substrate for enzymes like cathepsin B. This approach allows the liposome (B1194612) to remain stable in the bloodstream, and only upon accumulation at the tumor site and subsequent internalization does the enzymatic cleavage and drug release occur.

Research into dendrimer-based drug delivery has also explored the use of cleavable linkers to control the release of conjugated drugs. nih.gov The high density of surface functional groups on dendrimers allows for the attachment of multiple copies of a linker-drug construct, potentially leading to a high drug payload. The use of a Val-Cit linker in such a system would enable targeted intracellular drug release in a manner analogous to ADCs and PDCs.

Table 2: Comparative Application of Val-Cit Linkers in Different Drug Delivery Systems

Delivery SystemKey Adaptation of Mal-PEG-Val-Cit-PABA MoietyResearch Focus
Polymer-Drug Conjugates (PDCs) Maleimide group for conjugation to a polymer backbone (e.g., HPMA). PEG spacer for solubility.Investigating the influence of polymer architecture on pharmacokinetics and drug release.
Liposomes Maleimide for attachment to the liposome surface. PEG for "stealth" properties and as a spacer.Optimizing liposome formulation for enhanced tumor accumulation and triggered release.
Micelles Incorporation into the hydrophilic corona of the micelle.Studying the self-assembly properties and stability of drug-loaded micelles.
Dendrimers Covalent attachment to the dendrimer periphery.Exploring the impact of high drug loading on efficacy and toxicity. nih.gov

Advanced Analytical and Characterization Techniques for Linker Performance Assessment

Spectroscopic Methods for Monitoring Linker Integrity and Cleavage

Spectroscopic techniques are invaluable for real-time monitoring of the chemical changes associated with the linker, particularly the cleavage events that lead to the release of a payload.

The cleavage of the Mal-PEG2-Val-Cit-PABA-PNP linker at the Val-Cit peptide bond by proteases like cathepsin B initiates a cascade that results in the release of the p-nitrophenolate (PNP) group. This release can be conveniently monitored using UV-Vis spectroscopy. The p-nitrophenolate ion exhibits a distinct absorbance maximum at approximately 400 nm, a wavelength where other components of the ADC system have minimal absorbance. researchgate.netekb.egresearchgate.net

By monitoring the increase in absorbance at this wavelength over time, a kinetic profile of the enzymatic cleavage can be established. This method provides a straightforward and continuous assay to assess the susceptibility of the linker to specific proteases. The rate of PNP release is directly proportional to the rate of linker cleavage, allowing for the determination of initial reaction velocities and the influence of enzyme and substrate concentrations. researchgate.net The pH of the solution is a critical parameter, as the absorbance spectrum of p-nitrophenol is pH-dependent; alkaline conditions favor the formation of the p-nitrophenolate ion, which has a strong absorbance at 400 nm, while under acidic conditions, the un-ionized p-nitrophenol absorbs at a lower wavelength (around 317 nm). researchgate.netacs.org

Illustrative Data: Monitoring PNP Release by UV-Vis Spectroscopy

Time (minutes)Absorbance at 400 nmConcentration of Released PNP (µM)
00.0050.3
50.1509.0
100.28016.9
150.39523.8
200.48028.9
250.54532.8
300.59035.5

Note: This table represents typical data that would be generated from a UV-Vis spectroscopic assay monitoring the release of p-nitrophenol (PNP) from this compound upon enzymatic cleavage. The concentration is calculated using the Beer-Lambert law and the known molar extinction coefficient of PNP at 400 nm.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the detailed characterization of the cleavage products and metabolites of the this compound linker. researchgate.netresearchgate.net This technique allows for the precise identification of the molecular species generated following enzymatic cleavage or degradation in biological matrices.

In a typical workflow, the linker, either as a standalone molecule or as part of an ADC, is incubated with the relevant enzymes or in a complex biological medium such as lysosomal homogenates or plasma. The resulting mixture is then analyzed by LC-MS/MS. The high-resolution mass analysis provides accurate mass measurements of the parent molecule and its fragments, enabling the confirmation of expected cleavage products and the identification of unexpected metabolites. researchgate.net

For the this compound linker, MS analysis would be expected to identify the following key species after enzymatic cleavage and subsequent reactions:

The intact linker molecule.

The cleaved dipeptide fragment (Val-Cit).

The self-immolative spacer fragment (PABA) with the attached payload.

The released payload.

Metabolites resulting from further enzymatic modifications of the linker components.

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide structural information that is crucial for the unambiguous identification of these species. nih.gov

Illustrative Data: Expected Mass Spectrometry Fragments of this compound and its Cleavage Products

Compound/FragmentExpected m/z [M+H]⁺Description
This compound756.3Intact linker molecule
Mal-PEG2-Val-Cit486.2Fragment after cleavage at the Cit-PABA bond
PABA-PNP273.1Spacer-leaving group fragment
Val-Cit288.2Dipeptide cleavage product
Mal-PEG2216.1Maleimide-PEG portion

Note: This table presents hypothetical but expected mass-to-charge ratios (m/z) for the parent linker and its primary fragments that would be identified using mass spectrometry. These values are calculated based on the chemical structure of the molecule.

Chromatographic Separations for Purity and Degradation Product Analysis

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of the this compound linker and for analyzing its degradation products. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the linker from starting materials, synthetic intermediates, and any impurities. mdpi.com

A stability-indicating HPLC method can be developed to monitor the degradation of the linker under various stress conditions, such as exposure to different pH values, temperatures, and biological media. nih.gov By comparing the chromatograms of stressed and unstressed samples, the formation of degradation products can be detected and quantified. The peaks corresponding to the intact linker will decrease in area, while new peaks corresponding to degradation products will appear.

For ADCs, Hydrophobic Interaction Chromatography (HIC) is another valuable technique. It separates species based on their hydrophobicity and can be used to assess the drug-to-antibody ratio (DAR) and to detect the presence of unconjugated antibody or linker-drug species.

Enzyme Kinetic Assays for Quantifying Cleavage Rates and Efficiency

Enzyme kinetic assays are performed to quantitatively determine the efficiency and rate at which the this compound linker is cleaved by specific proteases, most notably cathepsin B, which is often overexpressed in the lysosomes of tumor cells. hzdr.de These assays typically measure the initial rate of the cleavage reaction at various substrate (linker) concentrations.

The data obtained are then fitted to the Michaelis-Menten equation to determine two key kinetic parameters:

K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the affinity of the enzyme for the linker; a lower K_m value signifies a higher affinity.

k_cat (turnover number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It represents the catalytic efficiency of the enzyme.

Illustrative Data: Kinetic Parameters for Cathepsin B-Mediated Cleavage of a Val-Cit Linker

ParameterValueUnit
K_m15µM
k_cat0.5s⁻¹
k_cat/K_m3.3 x 10⁴M⁻¹s⁻¹

Note: This table provides representative kinetic parameters for the cleavage of a Val-Cit-containing linker by cathepsin B. The specific values for this compound would need to be determined experimentally but are expected to be within a similar range for effective linker cleavage.

In Vitro Cellular Models for Evaluating Linker Functionality (focused on linker processing)

To assess the functionality of the this compound linker in a more biologically relevant context, in vitro cellular models are employed. These models help to bridge the gap between simple enzymatic assays and complex in vivo systems.

Lysosomal homogenate assays involve incubating the linker or the corresponding ADC with preparations of isolated lysosomes. researchgate.netnih.govbiocompare.com These homogenates contain a mixture of lysosomal proteases, including various cathepsins, providing a more comprehensive environment for assessing linker cleavage than assays with a single purified enzyme. springernature.com

Intracellular Release Studies in Relevant Cell Lines (focus on linker processing, not payload effect)

The assessment of linker performance within the cellular environment is critical to understanding the efficacy of an antibody-drug conjugate (ADC). Intracellular release studies in relevant cell lines are designed to investigate the processing of the linker, specifically its cleavage and the subsequent release of the payload, independent of the payload's cytotoxic effects. For the this compound linker, these studies focus on the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by lysosomal proteases.

The intracellular processing of an ADC featuring a Val-Cit-PABA linker begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. sigmaaldrich.comnih.gov This enzymatic cleavage is the rate-limiting step for payload release.

Following the cleavage of the Val-Cit peptide, the PABA spacer, a self-immolative moiety, becomes unstable. It spontaneously undergoes a 1,6-elimination reaction, which results in the release of the unmodified payload, carbon dioxide, and aza-quinone methide. researchgate.net The efficiency of this entire process is paramount for the ADC's therapeutic window, as stable linkers in circulation prevent premature payload release and associated off-target toxicity, while efficient cleavage within the target cell ensures potent anti-cancer activity.

Several advanced analytical techniques are employed to monitor and quantify the intracellular processing of the linker. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying the ADC, its catabolites, and the released payload from cell lysates. researchgate.net This technique allows for the detailed tracking of the linker's cleavage kinetics. Additionally, fluorescence-based assays can be utilized to measure the activity of specific lysosomal proteases, such as Cathepsin B, within cell lysates, providing insights into the enzymatic environment the linker is exposed to. researchgate.netnih.gov

Research findings have demonstrated that the cleavage of the Val-Cit linker is not solely dependent on Cathepsin B; other lysosomal cysteine proteases like cathepsin L and cathepsin S can also contribute to its processing. researchgate.net The rate and extent of linker cleavage can vary between different cancer cell lines, which may be attributed to varying levels of lysosomal protease expression and activity.

To illustrate the differential processing of a Val-Cit linker in a cellular context, consider the following data from a study investigating the release of the payload monomethyl auristatin E (MMAE) from an anti-HER2 ADC with a Val-Cit linker after exposure to various proteolytic solutions. While not a direct intracellular study in different cell lines, it provides a strong indication of the enzymatic susceptibility of the linker.

Proteolytic SolutionFree MMAE Released (%)
Cathepsin B85
Cathepsin K20
Cathepsin S60
Cathepsin L75
Liver Lysosomal Extract95

This table demonstrates the percentage of free MMAE released from an anti-HER2-VC(S)-MMAE ADC after a 3-hour exposure to different proteolytic solutions, as quantified by LC-MS/MS. The data is adapted from a representative study to illustrate the enzymatic cleavage of the Val-Cit linker. researchgate.net

These findings highlight the broad susceptibility of the Val-Cit linker to various lysosomal proteases, ensuring robust payload release within the target cell. The high percentage of release in the presence of a liver lysosomal extract, which contains a mixture of proteases, further supports the efficiency of this linker system in a complex biological environment. researchgate.net

Further detailed research involves incubating ADCs with different cancer cell lines (e.g., HER2-positive lines like SK-BR-3 and BT-474) and analyzing the cell lysates at various time points to determine the rate of formation of the free payload and other catabolites. Such studies provide crucial data on how linker processing varies with cell type and can help in the selection of appropriate cancer indications for a given ADC.

Comparative Analysis with Established and Emerging Cleavable Linker Technologies

Comparison to Hydrazone-Based Linkers: Stability and pH-Dependence

Hydrazone linkers are a class of chemically cleavable linkers that release their payload in response to acidic conditions. They are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the lower pH environments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0). This pH sensitivity forms the basis of their tumor-targeting strategy.

In contrast, the cleavage of the Val-Cit peptide linker is primarily dependent on the presence of specific lysosomal proteases, such as cathepsin B, which is often overexpressed in tumor cells. While the optimal activity of these enzymes is also in acidic environments, the release mechanism is enzymatic rather than direct chemical hydrolysis. This fundamental difference leads to significant variations in stability and specificity.

Research indicates that peptide-based linkers like Val-Cit offer superior plasma stability compared to hydrazone linkers. One study found that a Val-Cit linker was over 100 times more stable than a comparable hydrazone linker in human plasma. Hydrazone linkers, while relatively stable at neutral pH, can exhibit premature drug release due to slow hydrolysis in circulation, which can lead to off-target toxicity. For instance, some hydrazone linkers have shown discrepancies between their stability in buffer versus plasma, with a phenylketone-derived hydrazone linker demonstrating a half-life of only two days in human and mouse plasma despite greater stability in buffer. The Val-Cit linker's reliance on enzymatic cleavage provides a more controlled and stable release profile in the bloodstream, a critical factor for a successful therapeutic index.

Table 1: Comparative Stability of Val-Cit vs. Hydrazone Linkers
Linker TypeCleavage MechanismPrimary Release TriggerRelative Plasma Stability (pH 7.4)Reported Half-life (t½)
Mal-PEG2-Val-Cit-PABA-PNPEnzymaticLysosomal Proteases (e.g., Cathepsin B)High~230 days (Human Plasma) cam.ac.uk
Hydrazone-BasedChemical HydrolysisAcidic pHModerate to Low~2 days (Human/Mouse Plasma for some variants) cam.ac.uk; 183 hours at pH 7 (in buffer) nih.gov

Comparative Study with Disulfide-Based Linkers: Reduction-Sensitivity and Stability

Disulfide linkers operate on a different chemical principle, exploiting the significant difference in reduction potential between the extracellular environment and the intracellular cytosol. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside cells (1–10 mM) than in the plasma (~2-20 µM). Disulfide bonds within the linker remain relatively stable in the oxidative environment of the bloodstream but are rapidly cleaved upon entering the reductive cytosol of a target cell, releasing the payload.

While this mechanism provides a clear intracellular trigger, the stability of disulfide linkers in circulation can be a concern. They can be susceptible to exchange reactions with circulating thiols, such as free cysteine or albumin, leading to premature drug release. To enhance stability, disulfide linkers are often sterically hindered, for instance, by introducing methyl groups adjacent to the disulfide bond.

The Val-Cit linker generally offers higher plasma stability compared to simple disulfide linkers. creative-biolabs.com The covalent amide bonds of the peptide are not susceptible to the thiol-disulfide exchange that can affect reducible linkers. This leads to a more predictable and sustained drug-linker integrity in circulation. However, advanced disulfide linkers have been developed that decouple plasma stability from intracellular release, showing that when attached to specific sites on an antibody, even unhindered disulfides can achieve high stability in circulation. One study demonstrated that an ADC with a novel disulfide linker retained over 50% of its payload after seven days in vivo.

Table 2: Comparative Features of Val-Cit vs. Disulfide Linkers
Linker TypeCleavage MechanismPrimary Release TriggerRelative Plasma StabilityKey AdvantageKey Limitation
This compoundEnzymaticLysosomal ProteasesVery HighHigh stability against non-specific chemical degradation.Dependent on enzyme expression in target cells.
Disulfide-BasedReductive CleavageHigh Intracellular Glutathione (GSH)Moderate to HighTakes advantage of a universal intracellular reducing environment.Potential for premature release via thiol exchange in plasma. frontiersin.org

Assessment Against Other Peptide-Based Linkers (e.g., Val-Ala, Phe-Lys, Gly-Phe-Leu-Gly)

The Val-Cit dipeptide is the most widely used cathepsin B-cleavable sequence, but other peptide motifs have been explored to modulate cleavage efficiency, stability, and physicochemical properties.

The choice of amino acids in the peptide sequence directly influences the rate of enzymatic cleavage. Cathepsin B exhibits preferences for certain residues at the P1 and P2 positions (relative to the cleavage site).

Val-Ala (Valine-Alanine): This dipeptide is also effectively cleaved by cathepsin B, although generally at a slower rate than Val-Cit. In one isolated cathepsin B assay, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker. cam.ac.uk A key advantage of Val-Ala is its lower hydrophobicity compared to Val-Cit, which can reduce the propensity for ADC aggregation, especially at high drug-to-antibody ratios (DAR). nih.gov

Phe-Lys (Phenylalanine-Lysine): This dipeptide is cleaved much more rapidly by cathepsin B than Val-Cit. A comparative study measuring doxorubicin (B1662922) release via enzymatic hydrolysis reported a half-life of just 8 minutes for a Phe-Lys linker, compared to 240 minutes for Val-Cit. iris-biotech.de While this rapid cleavage can be advantageous for fast payload release inside the cell, it often correlates with lower plasma stability.

Gly-Phe-Leu-Gly (GFLG): This tetrapeptide was one of the earlier protease-sensitive sequences investigated. It is cleaved by lysosomal enzymes but generally exhibits slower drug release kinetics compared to dipeptide linkers like Val-Cit. iris-biotech.de More recently, a related Gly-Gly-Phe-Gly (GGFG) linker has been successfully used, demonstrating high plasma stability with only 1-2% drug release over 21 days in human plasma. nih.gov

Linker stability in plasma is not solely dependent on resistance to proteases but is also influenced by other plasma enzymes and the specific species. The Val-Cit linker, while very stable in human plasma, is notably unstable in mouse plasma due to cleavage by the serine hydrolase carboxylesterase 1C (Ces1C). nih.govnih.gov This species-specific instability can complicate preclinical evaluation.

Table 3: Comparison of Different Peptide Linkers
Peptide SequenceRelative Cathepsin B Cleavage RateReported Half-life (t½) in Human PlasmaKey Characteristics
Val-CitBaseline~230 days cam.ac.ukHigh stability in human plasma; unstable in mouse plasma. cam.ac.uknih.gov
Val-Ala~0.5x vs. Val-Cit cam.ac.ukHigh (similar to Val-Cit) cam.ac.ukLower hydrophobicity, less aggregation at high DAR. nih.gov
Phe-Lys~30x vs. Val-Cit (t½ 8 min vs. 240 min) iris-biotech.de~30 days cam.ac.ukVery rapid cleavage, but lower plasma stability. cam.ac.uk
Gly-Phe-Leu-GlySlower than dipeptides iris-biotech.deN/AEarly generation linker with slower release kinetics. iris-biotech.de

Advantages and Limitations of this compound in a Broader Context

The this compound linker combines several advantageous features, but also possesses inherent limitations that are important in the broader context of ADC development.

Advantages:

High Plasma Stability: The Val-Cit peptide sequence is exceptionally stable in human plasma, minimizing premature drug release and associated off-target toxicity. cam.ac.uknih.gov

Controlled, Enzyme-Specific Release: Cleavage is dependent on the presence of lysosomal proteases, offering a specific release mechanism inside the target cell, which is preferable to less specific triggers like pH.

Self-Immolative Payload Release: The PABA spacer is a critical component that, following enzymatic cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" process ensures the release of the payload in its native, unmodified form, which is crucial for its cytotoxic activity. researchgate.net

Improved Pharmacokinetics: The hydrophilic PEG2 spacer helps to counteract the hydrophobicity of the linker-payload complex. This can improve the solubility of the ADC, reduce aggregation, and potentially enhance its pharmacokinetic profile. sterlingpharmasolutions.comrsc.org

Limitations:

Species-Specific Instability: The significant instability of the Val-Cit linker in rodent plasma complicates preclinical assessment and the correlation of efficacy and toxicity data between mouse models and human clinical trials. nih.govnih.gov

Hydrophobicity and Aggregation: Despite the PEG spacer, the Val-Cit-PABA moiety is inherently hydrophobic. This can lead to aggregation of the final ADC, particularly when aiming for a high drug-to-antibody ratio (DAR), which can negatively impact manufacturing and efficacy. nih.gov

Off-Target Enzyme Cleavage: While designed for cathepsin B, the Val-Cit linker can also be cleaved by other proteases. For example, it has been shown to be susceptible to cleavage by human neutrophil elastase, which could contribute to off-target toxicities such as neutropenia. nih.gov

Dependence on Target Biology: The efficacy of this linker is dependent on the efficient internalization of the ADC and the presence of sufficient levels of active cathepsin B within the lysosomes of the target cancer cells.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Tuned Cleavage Kinetics

The cleavage of the Val-Cit linker by lysosomal proteases like cathepsin B is a critical step for drug release. However, the kinetics of this cleavage can significantly impact the efficacy and toxicity of an ADC. Researchers are actively developing next-generation analogues with fine-tuned cleavage rates to optimize the therapeutic window.

One approach involves the modification of the dipeptide sequence. For instance, replacing citrulline with other amino acids or introducing non-natural amino acids can alter the linker's susceptibility to enzymatic cleavage. The goal is to design linkers that are more resistant to premature cleavage in circulation, which can lead to off-target toxicity, while ensuring rapid and efficient cleavage within the target tumor cells.

Another strategy focuses on the development of "exolinkers," where the cleavable peptide is positioned at an external location on the p-aminobenzylcarbamate (PABC) self-immolative spacer. This design aims to improve hydrophilicity and reduce aggregation, which can be a challenge with traditional Val-Cit linkers, especially with high drug-to-antibody ratios (DARs).

Furthermore, the introduction of tripeptide sequences, such as glutamic acid-glycine-citrulline (EGCit), has shown promise in enhancing linker stability without compromising the traceless release of the drug. These modifications aim to create ADCs with a more predictable and controlled drug release profile.

Table 1: Comparison of Val-Cit and Next-Generation Dipeptide Linkers

Linker TypeKey FeatureAdvantage
Val-Cit Standard cathepsin B substrateWell-established, proven efficacy
Val-Ala Increased hydrophilicityReduced aggregation, allows for higher DAR
cBu-Cit Cyclobutane-1,1-dicarboxamide structureIncreased selectivity for cathepsin B
EGCit Tripeptide sequenceEnhanced plasma stability

Exploration of Alternative Enzymatic Recognition Sequences and Triggers

While cathepsin B is a primary target for enzymatic cleavage, its expression can vary among different tumor types and even within the same tumor. This has prompted the exploration of alternative enzymatic recognition sequences and triggers to broaden the applicability of cleavable linkers.

Researchers are investigating other proteases that are overexpressed in the tumor microenvironment, such as legumain, and designing corresponding cleavable peptide sequences. This allows for a more tailored approach to ADC design, matching the linker to the specific enzymatic profile of the target cancer.

Beyond proteases, other enzymes are being explored as triggers. For example, sulfatase-cleavable linkers offer a novel mechanism for drug release, taking advantage of the overexpression of sulfatases in certain tumors. Another innovative approach involves the use of Fe(II) as a trigger, where the linker is designed to be cleaved in the presence of ferrous iron, which can be found at elevated levels in some cancer cells.

The tetrapeptide sequence Gly-Gly-Phe-Gly is another clinically validated alternative to Val-Cit, demonstrating the potential for longer peptide chains to serve as effective and stable enzymatic triggers. These alternative strategies aim to expand the arsenal (B13267) of cleavable linkers, enabling the development of ADCs for a wider range of cancers with diverse enzymatic landscapes.

Table 2: Emerging Enzymatic and Chemical Triggers for ADC Linkers

TriggerMechanismPotential Advantage
Legumain Cleavage of specific peptide sequencesAlternative to cathepsin B, targeting different tumor types
Sulfatase Cleavage of a sulfate (B86663) groupNovel enzymatic trigger, potential for high tumor specificity
Fe(II) Redox-based cleavageExploits altered iron metabolism in cancer cells
β-Glucuronidase Cleavage of a glucuronide moietyHigh specificity due to low extracellular enzyme levels

Integration into Multi-Stage Release Systems

To further enhance the specificity of drug delivery, researchers are integrating cleavable linkers like Val-Cit into multi-stage or tandem-release systems. These systems are designed to respond to multiple stimuli in a sequential manner, providing a more controlled and targeted drug release profile.

One such strategy involves the development of "tandem-cleavage linkers." In this design, the primary cleavable linker, such as a Val-Cit dipeptide, is temporarily masked by a protective group. This protective group is designed to be cleaved by a first stimulus, which then exposes the Val-Cit linker to be cleaved by a second stimulus, such as cathepsin B. For example, a β-glucuronide moiety can be used as the initial masking group, which is removed by the enzyme β-glucuronidase, a process that then allows for the subsequent cleavage of the Val-Cit linker.

Potential for In Vivo Imaging and Theranostic Applications (focused on linker-based probes)

The cleavage of the Val-Cit linker can be harnessed for more than just drug release. By incorporating imaging agents into the linker structure, it is possible to create theranostic ADCs that can both treat and visualize tumors.

In this approach, a fluorophore is attached to the linker in a way that its fluorescence is quenched. Upon cleavage of the Val-Cit dipeptide by cathepsin B within the tumor cell, the fluorophore is released and becomes activated, generating a fluorescent signal that can be detected by in vivo imaging techniques. This allows for real-time monitoring of drug release and accumulation in the tumor, providing valuable information about the ADC's pharmacodynamics.

These linker-based imaging probes can aid in patient selection by identifying individuals whose tumors have the necessary enzymatic activity for ADC efficacy. They can also be used to optimize dosing regimens and to assess treatment response non-invasively. The development of such theranostic platforms represents a significant step towards personalized medicine in cancer therapy.

Computational Modeling and Simulation of Linker Dynamics and Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools in the design and optimization of ADC linkers. These in silico methods provide valuable insights into the three-dimensional structure, flexibility, and interactions of the linker, which can be difficult to study experimentally.

MD simulations can be used to predict the conformational dynamics of the Mal-PEG2-Val-Cit-PABA-PNP linker and its analogues, revealing how the linker's flexibility and accessibility are influenced by the surrounding antibody structure and the attached payload. This information is crucial for understanding how the linker presents itself to the cleaving enzyme, cathepsin B.

Furthermore, computational models can be used to simulate the enzymatic cleavage process itself, providing insights into the binding of the linker to the active site of the enzyme and the mechanism of bond scission. This can help in the rational design of next-generation linkers with tuned cleavage kinetics. By predicting how modifications to the linker structure will affect its interaction with the enzyme, researchers can more efficiently identify promising candidates for synthesis and experimental validation. These computational approaches are accelerating the development of more effective and safer ADC linkers.

Q & A

Q. What is the structural role of Val-Cit-PABA in Mal-PEG2-Val-Cit-PABA-PNP, and how does it influence antibody-drug conjugate (ADC) functionality?

The Val-Cit-PABA sequence acts as a protease-cleavable linker in ADC design. The dipeptide (Val-Cit) is selectively cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, releasing the cytotoxic payload (PNP) from the antibody. The PABA moiety serves as a self-immolative spacer, ensuring efficient payload release after cleavage . PEG2 enhances solubility and reduces aggregation, improving pharmacokinetic stability .

Q. How can researchers determine the solubility and stability of this compound in biological buffers?

Solubility can be assessed by dissolving the compound in PBS (pH 7.2) at concentrations up to 10 mg/ml, as recommended for structurally similar PABA-containing compounds . Stability testing involves incubating the linker in serum or lysosomal enzyme-rich buffers (e.g., pH 5.0) and analyzing degradation products via HPLC or LC-MS. Long-term storage requires -20°C in anhydrous, light-protected conditions to prevent hydrolysis or oxidation .

Q. What analytical methods are critical for confirming the purity and structural integrity of this compound during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~284 nm for PABA) and mass spectrometry (MS) are essential for verifying purity (>95%) and molecular weight (590.63 g/mol). Nuclear magnetic resonance (NMR) spectroscopy validates the PEG2 spacer and maleimide conjugation sites. Consistency in batch-to-batch synthesis requires strict control of reaction stoichiometry and purification steps (e.g., size-exclusion chromatography) .

Advanced Research Questions

Q. How can researchers optimize the enzymatic cleavage efficiency of the Val-Cit-PABA linker in heterogeneous tumor microenvironments?

Experimental design:

  • Compare cleavage rates across pH gradients (4.5–7.4) using recombinant cathepsin B and competing proteases (e.g., plasmin) .
  • Quantify payload release via fluorometric assays (e.g., PNP fluorescence at 400 nm) .
  • Validate specificity using protease inhibitors (e.g., E-64 for cathepsin B) and siRNA knockdown in cell models . Data interpretation: Inconsistent cleavage rates may arise from variable enzyme expression in tumors. Mitigate this by co-administering lysosome-disrupting agents (e.g., chloroquine) to enhance linker activation .

Q. What strategies address contradictions in reported drug release kinetics for Val-Cit-PABA-based linkers?

Discrepancies often stem from differences in experimental models (e.g., in vitro vs. in vivo conditions). To resolve:

  • Standardize enzyme concentrations (e.g., 10 nM cathepsin B) and incubation times .
  • Use tumor spheroids or patient-derived xenografts (PDXs) to better replicate the tumor microenvironment .
  • Apply kinetic modeling (e.g., Michaelis-Menten) to distinguish enzyme saturation effects from linker instability .

Q. How can the maleimide-PEG2 conjugation chemistry be modified to reduce premature ADC deconjugation in circulation?

Methodological approach:

  • Replace maleimide with more stable thiol-reactive groups (e.g., bromoacetamide) or use trisulfide-based linkers .
  • Introduce PEG2 variants with branched structures to shield the maleimide from serum albumin binding .
  • Validate stability via in vivo pharmacokinetic studies measuring ADC half-life and tumor-to-plasma payload ratios .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in ADC efficacy studies using this linker?

Use nonlinear regression models (e.g., log-logistic or Emax models) to correlate linker-drug concentration with tumor growth inhibition. Account for inter-subject variability via mixed-effects modeling. For survival studies, Kaplan-Meier analysis with hazard ratios (Cox proportional hazards) quantifies therapeutic benefit .

Q. How should researchers validate the absence of off-target toxicity linked to PABA metabolites?

  • Conduct metabolite profiling (LC-MS/MS) in plasma and urine to detect free PABA or acetylated derivatives.
  • Assess N-acetyltransferase (NAT) activity in preclinical models, as PABA is metabolized by NAT isoforms in humans and animals .
  • Compare toxicity profiles in NAT2-deficient vs. NAT2-competent cell lines to isolate enzyme-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.